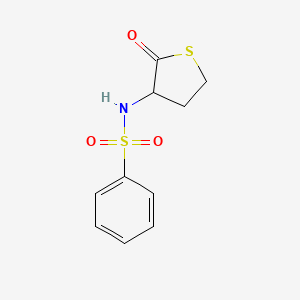

N-(2-oxothiolan-3-yl)benzenesulfonamide

Description

N-(2-oxothiolan-3-yl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core linked to a 2-oxothiolan-3-yl substituent. The 2-oxothiolan moiety introduces a sulfur-containing tetrahydrothiophene ring with a ketone group, which may influence metabolic stability, solubility, and binding interactions compared to other benzenesulfonamide derivatives.

Properties

Molecular Formula |

C10H11NO3S2 |

|---|---|

Molecular Weight |

257.3 g/mol |

IUPAC Name |

N-(2-oxothiolan-3-yl)benzenesulfonamide |

InChI |

InChI=1S/C10H11NO3S2/c12-10-9(6-7-15-10)11-16(13,14)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2 |

InChI Key |

ZQELFYFFCAVVSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(=O)C1NS(=O)(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxothiolan-3-yl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with a thiolactone derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxothiolan-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(2-oxothiolan-3-yl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential antibacterial properties.

Medicine: Explored as a potential therapeutic agent due to its ability to inhibit certain enzymes.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-oxothiolan-3-yl)benzenesulfonamide often involves the inhibition of specific enzymes or proteins. For example, it may inhibit bacterial enzymes, leading to antibacterial effects. The molecular targets and pathways involved can vary depending on the specific application but often include interactions with the active sites of enzymes, disrupting their normal function.

Comparison with Similar Compounds

Comparison with Similar Benzenesulfonamide Derivatives

Structural and Functional Variations

The biological activity of benzenesulfonamide derivatives is highly dependent on the substituent attached to the sulfonamide nitrogen. Below is a comparative analysis of key analogs:

Pharmacokinetic and Physicochemical Properties

Biological Activity

N-(2-Oxothiolan-3-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly as a reversible inhibitor of lysine-specific demethylase 1 (LSD1). This enzyme plays a crucial role in epigenetic regulation, making it a promising target for cancer treatment and other diseases. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a thiolane ring structure with a sulfonamide group, contributing to its biological properties. The molecular formula is C10H11NO2S2, with a molecular weight of approximately 241.33 g/mol. The presence of the oxothiolan moiety is significant for its interaction with biological targets.

The primary mechanism of action for this compound involves the inhibition of LSD1. LSD1 is known for demethylating histone proteins, which affects gene expression. By inhibiting this enzyme, the compound may alter the epigenetic landscape of cancer cells, leading to reduced proliferation and increased apoptosis.

Inhibition Studies

Recent studies have demonstrated that derivatives of benzenesulfonamides exhibit potent inhibition against LSD1. For example, compounds 7b and 7h showed IC50 values of 9.5 μM and 6.9 μM respectively, indicating strong inhibitory effects . These findings suggest that this compound could be similarly effective.

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

| Activity | Description |

|---|---|

| LSD1 Inhibition | Reversible inhibition with potential applications in cancer therapy |

| Antimicrobial Properties | Potential activity against various pathogens (specific data needed) |

| Anti-inflammatory Effects | Modulation of inflammatory pathways (specific data needed) |

Case Studies and Research Findings

- Cancer Treatment : A study explored the effects of LSD1 inhibitors in various cancer cell lines. The results indicated that treatment with this compound led to significant reductions in cell viability and increased markers of apoptosis .

- In Vivo Studies : Animal models treated with compounds similar to this compound exhibited reduced tumor growth rates compared to control groups, supporting its potential as an anti-cancer agent.

- Microbial Activity : Although less studied, preliminary assays suggest that the compound may possess antimicrobial properties against certain bacterial strains, warranting further investigation into its use as an antibiotic .

Future Directions

Further research is needed to elucidate the full spectrum of biological activities associated with this compound. Key areas for future studies include:

- Structural Optimization : Modifying the chemical structure to enhance potency and selectivity against LSD1.

- Broader Biological Testing : Evaluating antimicrobial properties across a wider range of pathogens.

- Mechanistic Studies : Investigating the detailed mechanisms by which this compound affects cellular pathways involved in cancer and inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.